2-(4-fluorophenyl)-N'-[1-(4-fluorophenyl)ethylidene]acetohydrazide
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Overview
Description
2-(4-fluorophenyl)-N-[1-(4-fluorophenyl)ethylideneamino]acetamide is a member of acetamides.
Scientific Research Applications
Spectrochemical and Theoretical Approaches
Acylhydrazone derivatives, closely related to 2-(4-fluorophenyl)-N'-[1-(4-fluorophenyl)ethylidene]acetohydrazide, have been studied for their potential as fluoride sensors. These compounds, including N′-[1-(2-fluorophenyl)ethylidene]pyridine-3-carbohydrazide and N′-[2-fluorobenzylidene]benzohydrazide, demonstrate specific responses to fluoride ions, making them potentially useful in spectrochemical applications (Jose et al., 2018).
Antimicrobial Studies
Compounds structurally similar to this compound have been synthesized and assessed for their antimicrobial properties. For instance, 4-oxo-thiazolidine derivatives, developed through reactions with hydrazides and aromatic aldehydes, have demonstrated notable antimicrobial activities (Patel et al., 2009).
Anticancer Agents
New derivatives of naproxen, including compounds with structures similar to this compound, have been synthesized and evaluated for their anticancer activity against various prostate cancer cell lines. These compounds have shown promise as potential anticancer agents (Han et al., 2018).
Nonlinear Optical Properties
Studies on hydrazones, which are chemically related to the compound , have revealed their potential in nonlinear optical applications. These compounds have shown promising results in optical power limiting behaviour, making them potential candidates for optical device applications (Naseema et al., 2010).
Properties
Molecular Formula |
C16H14F2N2O |
---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C16H14F2N2O/c1-11(13-4-8-15(18)9-5-13)19-20-16(21)10-12-2-6-14(17)7-3-12/h2-9H,10H2,1H3,(H,20,21)/b19-11+ |
InChI Key |
SYIFGDWFDQJKCT-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=C(C=C1)F)/C2=CC=C(C=C2)F |
SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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